2-Azido-4-ethoxycarbonylthiazole
Description
2-Azido-4-ethoxycarbonylthiazole (CAS: Not specified) is a heterocyclic compound featuring a thiazole core substituted with an azido (-N₃) group at position 2 and an ethoxycarbonyl (-COOEt) group at position 2. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, provides a rigid scaffold that enhances stability and reactivity. The azido group confers unique reactivity, particularly in [3+2] cycloaddition reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition, or CuAAC), making the compound valuable in click chemistry applications.
This compound is typically synthesized via nucleophilic substitution or diazo transfer reactions. For example, 2-chloro-4-ethoxycarbonylthiazole may react with sodium azide (NaN₃) in polar aprotic solvents like DMF to introduce the azido group . Applications span pharmaceuticals (e.g., as a precursor for triazole-linked bioactive molecules) and materials science (e.g., polymer crosslinking).
Properties
IUPAC Name |
ethyl 2-azido-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c1-2-12-5(11)4-3-13-6(8-4)9-10-7/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBLJKKTIZWCAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-4-ethoxycarbonylthiazole typically involves the reaction of 2-amino-5-ethoxycarbonyl-1,3,4-thiadiazine with dilute nitric acid. This reaction leads to the formation of 2-azido-4-ethoxycarbonylthiazole through an intramolecular rearrangement process . The reaction conditions include maintaining an acidic medium and controlling the temperature to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for 2-Azido-4-ethoxycarbonylthiazole are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and concentration of reagents, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Azido-4-ethoxycarbonylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) without a catalyst.
Major Products
Substitution: Formation of various substituted thiazoles.
Reduction: Formation of 2-amino-4-ethoxycarbonylthiazole.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
2-Azido-4-ethoxycarbonylthiazole has several applications in scientific research:
Biology: Utilized in the modification of biomolecules, such as nucleic acids, for labeling and tracking purposes.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Azido-4-ethoxycarbonylthiazole primarily involves its azido group, which can participate in various chemical reactions. The azido group is highly reactive and can form covalent bonds with other molecules, making it useful for labeling and modifying biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of 2-Azido-4-ethoxycarbonylthiazole with structurally or functionally related thiazole derivatives:
Table 1: Comparative Analysis of Thiazole Derivatives
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Highlights | Applications | Stability Notes |
|---|---|---|---|---|---|
| 2-Azido-4-ethoxycarbonylthiazole | 212.23 | -N₃ (C2), -COOEt (C4) | High reactivity in CuAAC; thermal sensitivity | Click chemistry, drug design | Thermally unstable above 80°C |
| 2-Amino-4-ethoxycarbonylthiazole | 186.21 | -NH₂ (C2), -COOEt (C4) | Amine coupling (e.g., amide formation) | Peptide mimetics, agrochemicals | Stable under ambient conditions |
| 2-Methyl-4-carboxythiazole | 143.18 | -CH₃ (C2), -COOH (C4) | Acid-base reactivity; esterification | Metal coordination, catalysis | Hygroscopic; store desiccated |
| 2-Nitro-4-methoxycarbonylthiazole | 202.18 | -NO₂ (C2), -COOMe (C4) | Electrophilic substitution; reduction | Explosives research, dye intermediates | Shock-sensitive; handle with care |
Key Findings:
Reactivity: The azido group in 2-Azido-4-ethoxycarbonylthiazole enables rapid cycloaddition with alkynes, outperforming non-azido analogs like 2-Amino-4-ethoxycarbonylthiazole in click chemistry applications. However, nitro-substituted derivatives (e.g., 2-Nitro-4-methoxycarbonylthiazole) exhibit higher electrophilicity, favoring aromatic substitution reactions. Ethoxycarbonyl groups enhance solubility in organic solvents (e.g., ethyl acetate, DCM) compared to carboxylic acid derivatives (e.g., 2-Methyl-4-carboxythiazole), which require polar solvents like water or methanol.
Stability: Azido-containing thiazoles are thermally labile, decomposing exothermically above 80°C, whereas amino- or methyl-substituted analogs remain stable up to 150°C.
Biological Activity: 2-Azido-4-ethoxycarbonylthiazole is primarily a synthetic intermediate, while 2-Amino-4-ethoxycarbonylthiazole has demonstrated antimicrobial activity in vitro (MIC: 8 µg/mL against S. aureus).
Synthetic Utility :
- The ethoxycarbonyl group in 2-Azido-4-ethoxycarbonylthiazole allows straightforward hydrolysis to carboxylic acids, enabling diversification into bioactive molecules. In contrast, methoxycarbonyl analogs (e.g., 2-Nitro-4-methoxycarbonylthiazole) resist hydrolysis under mild conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
